molecular formula C16H14FN3O2 B5664199 7-fluoro-3-methyl-N-(2-pyrazin-2-ylethyl)-1-benzofuran-2-carboxamide

7-fluoro-3-methyl-N-(2-pyrazin-2-ylethyl)-1-benzofuran-2-carboxamide

Cat. No.: B5664199
M. Wt: 299.30 g/mol
InChI Key: XGXDHZGXQLSCSN-UHFFFAOYSA-N
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Description

7-fluoro-3-methyl-N-(2-pyrazin-2-ylethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-3-methyl-N-(2-pyrazin-2-ylethyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include fluorobenzene derivatives, pyrazine, and other reagents. Common synthetic routes could involve:

    Nucleophilic substitution: reactions to introduce the fluorine atom.

    Friedel-Crafts acylation: to form the benzofuran core.

    Amidation: reactions to attach the carboxamide group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming hydroxylated derivatives.

    Reduction: Reduction reactions could lead to the removal of the fluorine atom or reduction of the pyrazine ring.

    Substitution: Various substitution reactions could occur, especially at the fluorine or methyl positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated benzofuran derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

7-fluoro-3-methyl-N-(2-pyrazin-2-ylethyl)-1-benzofuran-2-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with biological targets. It might involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-3-methyl-1-benzofuran-2-carboxamide: Lacks the pyrazine moiety.

    3-methyl-N-(2-pyrazin-2-ylethyl)-1-benzofuran-2-carboxamide: Lacks the fluorine atom.

    7-fluoro-1-benzofuran-2-carboxamide: Lacks both the methyl and pyrazine groups.

Uniqueness

The presence of both the fluorine atom and the pyrazine moiety in 7-fluoro-3-methyl-N-(2-pyrazin-2-ylethyl)-1-benzofuran-2-carboxamide might confer unique biological properties, such as enhanced binding affinity or selectivity for certain targets.

Properties

IUPAC Name

7-fluoro-3-methyl-N-(2-pyrazin-2-ylethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c1-10-12-3-2-4-13(17)15(12)22-14(10)16(21)20-6-5-11-9-18-7-8-19-11/h2-4,7-9H,5-6H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXDHZGXQLSCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC=C2F)C(=O)NCCC3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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